Cyanamide, 2-propenylpropyl- (9CI)
CAS No.: 112033-08-6
Cat. No.: VC0049064
Molecular Formula: C7H12N2
Molecular Weight: 124.187
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 112033-08-6 |
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Molecular Formula | C7H12N2 |
Molecular Weight | 124.187 |
IUPAC Name | prop-2-enyl(propyl)cyanamide |
Standard InChI | InChI=1S/C7H12N2/c1-3-5-9(7-8)6-4-2/h3H,1,4-6H2,2H3 |
Standard InChI Key | GGRREVBRUQSIEE-UHFFFAOYSA-N |
SMILES | CCCN(CC=C)C#N |
Introduction
Chemical Properties and Structure
Cyanamide, 2-propenylpropyl- (9CI) is characterized by several key chemical properties that define its behavior in various chemical environments. The compound exhibits a molecular formula of C7H12N2 with a molecular weight of 124.187 g/mol. Its IUPAC name is prop-2-enyl(propyl)cyanamide, which reflects its structural composition featuring both propenyl and propyl groups attached to the cyanamide functional group.
The compound's structure can be represented by several chemical notations, which are essential for database searches and chemical identification. These include the Standard InChI notation "InChI=1S/C7H12N2/c1-3-5-9(7-8)6-4-2/h3H,1,4-6H2,2H3" and the corresponding InChIKey "GGRREVBRUQSIEE-UHFFFAOYSA-N". Additionally, the SMILES notation "CCCN(CC=C)C#N" provides another standardized representation of the molecule's structure.
From a structural perspective, Cyanamide, 2-propenylpropyl- (9CI) features a linear arrangement with the cyanamide group serving as the central moiety of the molecule. The presence of the propenyl group introduces unsaturation into the structure, which contributes to its potential reactivity in addition reactions and polymerization reactions. Meanwhile, the propyl group adds hydrophobicity to the molecule, affecting its solubility characteristics and interaction with various solvents.
The compound is classified as an organic amine due to the presence of the cyanamide functional group and further categorized under aliphatic compounds because of its linear structure. This classification helps in predicting its chemical behavior and reactivity patterns in different chemical environments.
Synthesis and Analytical Methods
Synthesis Approaches
The synthesis of Cyanamide, 2-propenylpropyl- (9CI) can be achieved through several methodological approaches, though specific literature on its preparation is relatively limited. Generally, synthetic routes for this compound require carefully controlled conditions to ensure optimal yields and high purity of the final product.
Common synthetic strategies for cyanamide derivatives typically involve the reaction of appropriate precursors under controlled temperature and pH conditions. For Cyanamide, 2-propenylpropyl- (9CI), this likely involves the reaction of cyanamide with propyl and propenyl groups through alkylation reactions. The synthesis typically requires:
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Initial preparation of a suitable cyanamide intermediate
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Controlled alkylation with propyl and propenyl halides or similar reactive species
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Purification steps to isolate the target compound
During these processes, careful temperature control is essential to prevent side reactions and ensure regioselectivity, particularly when working with the unsaturated propenyl group.
Analytical Characterization Techniques
Several analytical techniques are commonly employed to confirm the structure and purity of Cyanamide, 2-propenylpropyl- (9CI) after synthesis. These techniques are crucial for verifying that the intended compound has been successfully prepared:
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Nuclear Magnetic Resonance (NMR) spectroscopy plays a primary role in structural elucidation, providing information about the chemical environment of hydrogen and carbon atoms within the molecule. For this compound, the 1H NMR would show characteristic signals for the unsaturated protons in the propenyl group, the methylene protons adjacent to the nitrogen, and the methyl group at the terminus of the propyl chain.
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Mass Spectrometry (MS) offers confirmation of the molecular weight and fragmentation pattern, which serves as a "fingerprint" for the identification of the compound. The expected molecular ion peak would appear at m/z 124, corresponding to the molecular weight of the compound.
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Infrared (IR) spectroscopy can identify functional groups present in the molecule, with the cyanamide group showing characteristic absorption bands in the spectrum.
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High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) may be used to assess the purity of the synthesized compound and to separate it from reaction by-products.
These analytical techniques collectively provide comprehensive characterization of Cyanamide, 2-propenylpropyl- (9CI), ensuring the identity and purity of the compound for subsequent applications.
Chemical Reactivity
Mechanism of Action
The chemical reactivity of Cyanamide, 2-propenylpropyl- (9CI) is primarily determined by its functional groups and structural features. The cyanamide moiety (N-C≡N) serves as the central reactive site, while the attached propenyl and propyl groups influence the steric and electronic properties of the molecule.
The compound's reactivity is predominantly characterized by its role as a nucleophile, owing to the lone pair of electrons on the nitrogen atom. This nucleophilic character enables it to attack electrophilic centers in other molecules, leading to the formation of new chemical bonds. During such reactions, various by-products may be released, including halides or water, depending on the specific reaction conditions and partners.
Additionally, the presence of the propenyl group introduces unsaturation into the molecule, making it susceptible to addition reactions across the carbon-carbon double bond. This dual reactivity—nucleophilic character at the nitrogen and potential for addition reactions at the double bond—expands the range of chemical transformations possible with this compound.
Common Reactions
Cyanamide, 2-propenylpropyl- (9CI) can participate in several reaction types that are characteristic of amines and alkenes due to its structural composition:
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Nucleophilic substitution reactions, where the nitrogen acts as a nucleophile attacking electrophilic centers
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Addition reactions across the carbon-carbon double bond of the propenyl group, which can occur with various reagents including halogens, hydrogen halides, and water
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Coordination chemistry, where the nitrogen atoms can coordinate with metal centers to form complexes
These reactions typically require specific conditions including careful temperature control and appropriate solvent choice to optimize yields and minimize the formation of side products. The selection of solvent is particularly important as it can significantly influence the reaction pathway and the stability of reaction intermediates.
Applications and Uses
Research Applications
Cyanamide, 2-propenylpropyl- (9CI) finds its primary utility as a building block in organic synthesis and chemical research. Its unique structure, featuring both the cyanamide functional group and the unsaturated propenyl side chain, makes it valuable for constructing more complex molecules through various chemical transformations.
In research settings, the compound is typically employed for:
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Development of novel synthetic methodologies
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Preparation of structurally diverse compounds for screening programs
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Structure-activity relationship studies in medicinal chemistry
The compound is particularly noted for its potential in chemical transformations, where it can serve as an intermediate in multi-step synthesis routes leading to compounds with specific functional properties.
Comparison with Related Compounds
Structural Relationships
Cyanamide, 2-propenylpropyl- (9CI) belongs to a broader family of cyanamide derivatives that share the characteristic N-C≡N functional group. This structural family contains numerous compounds with varying substituents attached to the nitrogen atom, each exhibiting different chemical and physical properties based on these structural variations.
The presence of both propenyl and propyl groups in Cyanamide, 2-propenylpropyl- (9CI) distinguishes it from simpler cyanamides and contributes to its specific reactivity profile. The combination of an aliphatic chain (propyl) and an unsaturated group (propenyl) creates a unique electronic environment around the cyanamide moiety.
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